Methyl furan-3-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 305748. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

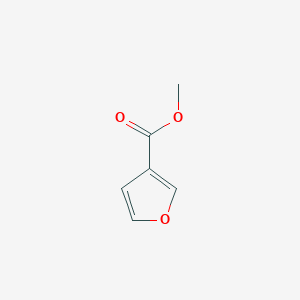

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl furan-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3/c1-8-6(7)5-2-3-9-4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKHQSQYLKSSYIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00871954 | |

| Record name | Methyl furan-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1334-76-5, 13129-23-2 | |

| Record name | Methyl furoate (mixed isomers) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001334765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-furoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013129232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-furoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=305748 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl furan-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-Furancarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 3-FUROATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V05P3H54N5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Methyl furan-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl furan-3-carboxylate is a heterocyclic organic compound featuring a furan ring substituted with a methyl ester group at the 3-position. This scaffold is of significant interest in medicinal chemistry and materials science due to the unique electronic and structural properties of the furan moiety. Furan derivatives are prevalent in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities.[1] This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its physicochemical characteristics, spectral data, synthesis, and chemical reactivity. Detailed experimental protocols and visual workflows are included to facilitate its practical application in a research and development setting.

Core Chemical and Physical Properties

This compound is a colorless to pale yellow liquid at room temperature.[2] Its properties are summarized in the table below, compiled from various sources. It is important to note that some physical properties, such as boiling and melting points, can show slight variations depending on the source and purity of the sample.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆O₃ | [3] |

| Molecular Weight | 126.11 g/mol | [3] |

| CAS Number | 13129-23-2 | [3] |

| Appearance | Pale yellow to colorless liquid | [2] |

| Boiling Point | 64 °C at 4 mmHg | [2] |

| Melting Point | 64-67 °C | [2] |

| Density | 1.17 g/cm³ | [2] |

| Solubility | Limited solubility in water. Soluble in organic solvents like ethanol, methanol, and dichloromethane. | [4] |

| Refractive Index | 1.4670 to 1.4700 | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. Below is a summary of its key spectral features.

| Spectroscopy | Key Features |

| ¹H NMR | Spectral data for the protons on the furan ring and the methyl ester group. |

| ¹³C NMR | Spectral data for the carbon atoms of the furan ring and the ester group. |

| FTIR | Characteristic vibrational frequencies for C-H, C=C, C-O, and C=O bonds. |

| Mass Spectrometry | Molecular ion peak and fragmentation pattern. |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

A common and straightforward method for the synthesis of this compound is the Fischer esterification of furan-3-carboxylic acid with methanol, using a strong acid catalyst.[5]

Materials:

-

Furan-3-carboxylic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Diethyl ether or Ethyl acetate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Beakers, Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve furan-3-carboxylic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) to the solution while stirring.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (typically several hours), cool the mixture to room temperature.

-

Neutralization: Slowly pour the reaction mixture into a saturated solution of sodium bicarbonate to neutralize the excess acid. Be cautious as CO₂ evolution will occur.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Caption: Synthesis of this compound.

Spectroscopic Characterization Workflow

The following protocol outlines a general procedure for the spectroscopic analysis of a synthesized sample of this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[6]

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a spectrometer (e.g., 400 MHz). Typical parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[6]

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 128 or more) and a longer relaxation delay (2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum.[6]

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phasing and baseline correction.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (Neat Liquid): Place a small drop of the liquid this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.[7]

-

ATR-FTIR: Alternatively, for Attenuated Total Reflectance (ATR) FTIR, place a drop of the sample directly onto the ATR crystal.[8]

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty plates or clean ATR crystal should be recorded and subtracted from the sample spectrum.[8]

3. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Conditions: Inject a small volume (e.g., 1 µL) of the solution into the GC. A typical column could be a non-polar or medium-polarity capillary column. The oven temperature program should be optimized to achieve good separation of the analyte from any impurities.[9]

-

MS Conditions: The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV. Acquire mass spectra over a suitable mass range (e.g., m/z 35-300).[9]

References

- 1. ijabbr.com [ijabbr.com]

- 2. This compound | 13129-23-2 [m.chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. athabascau.ca [athabascau.ca]

- 6. benchchem.com [benchchem.com]

- 7. eng.uc.edu [eng.uc.edu]

- 8. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to Methyl furan-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl furan-3-carboxylate, a key heterocyclic compound with applications in chemical synthesis and pharmaceutical development. The document details its chemical identity, physical properties, synthesis protocols, and potential applications, presenting data in a clear and accessible format for technical audiences.

Chemical Identity and Structure

This compound is an organic compound featuring a furan ring substituted with a methyl ester group at the 3-position.[1][2][3][4][5]

Chemical Structure:

The structure of this compound is characterized by a five-membered aromatic furan ring. The methyl carboxylate group is attached to the third carbon atom of this ring.

SMILES: COC(=O)C1=COC=C1[5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, application in reactions, and for analytical purposes.

| Property | Value | Source(s) |

| CAS Number | 13129-23-2 | [2][3][4][5] |

| Molecular Formula | C₆H₆O₃ | [2][3][4][6] |

| Molecular Weight | 126.11 g/mol | [2][3][4][6] |

| Appearance | Pale yellow to colorless liquid | [2] |

| Boiling Point | 181.3 °C at 760 mmHg | [4] |

| Solubility | Limited solubility in water; good solubility in organic solvents like ethanol, methanol, and dichloromethane. | [7] |

Synthesis and Experimental Protocols

The synthesis of furan-3-carboxylates can be achieved through various synthetic routes. One common approach involves the oxidative carbonylation of 3-yne-1,2-diol derivatives catalyzed by palladium iodide.[8] Another general strategy is the reaction of sulfonium acylmethylides with acetylenic esters.[9]

Below is a representative experimental protocol for the synthesis of a furan-3-carboxylate derivative, which illustrates a plausible method that could be adapted for this compound.

Hypothetical Synthesis of this compound via Palladium-Catalyzed Oxidative Carbonylation

This protocol is a generalized representation based on the synthesis of furan-3-carboxylic esters.[8]

Materials and Reagents:

-

A suitable 3-yne-1,2-diol precursor

-

Palladium(II) iodide (PdI₂)

-

Potassium iodide (KI)

-

Methanol (as both reactant and solvent)

-

Carbon monoxide (CO)

-

Oxygen (O₂) or air

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and equipment for inert atmosphere reactions

Experimental Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 3-yne-1,2-diol precursor (1.0 eq), palladium(II) iodide (0.05 eq), and potassium iodide (2.0 eq).

-

Solvent Addition: Add anhydrous methanol to the flask.

-

Reaction Conditions: Purge the flask with carbon monoxide gas and then introduce a balloon of carbon monoxide. Introduce oxygen or air carefully into the reaction mixture.

-

Heating: Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and stir for several hours.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove the catalyst.

-

Extraction: Concentrate the filtrate under reduced pressure. Partition the residue between diethyl ether and water. Separate the organic layer, and extract the aqueous layer with diethyl ether (3x).

-

Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Workflow Diagram for Synthesis and Purification

Caption: A generalized workflow for the synthesis and purification of this compound.

Applications in Research and Drug Development

Furan derivatives are significant scaffolds in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antibacterial, antiviral, and anticancer properties.[10][11][12][13] this compound serves as a valuable building block for the synthesis of more complex, biologically active molecules.[7][14]

Role as a Pharmaceutical Intermediate:

The furan ring in this compound can be chemically modified at various positions to generate a library of derivatives. These derivatives can then be screened for potential therapeutic activities. For instance, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other functional groups to modulate the compound's biological properties.

Logical Relationship in Derivative Synthesis for Drug Discovery

Caption: The role of this compound as a precursor in the drug discovery process.

Safety and Handling

While specific toxicity data for this compound is not extensively detailed in the provided results, it is prudent to handle it with the standard care required for laboratory chemicals. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. methyl furoate, 1334-76-5 [thegoodscentscompany.com]

- 2. This compound | 13129-23-2 [m.chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. CAS 13129-23-2 | this compound - Synblock [synblock.com]

- 5. chemscene.com [chemscene.com]

- 6. This compound | C6H6O3 | CID 14918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Regiospecific synthesis of polysubstituted furans with mono- to tricarboxylates from various sulfonium acylmethylides and acetylenic esters - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03563J [pubs.rsc.org]

- 10. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 11. Pharmacological activity of furan derivatives [wisdomlib.org]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Page loading... [guidechem.com]

Spectroscopic Profile of Methyl Furan-3-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methyl furan-3-carboxylate (CAS No: 13129-23-2), a key heterocyclic compound. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with generalized experimental protocols for obtaining such spectra. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Data Presentation

The spectroscopic data for this compound is summarized in the tables below for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not explicitly available in search results | H2 | ||

| Data not explicitly available in search results | H4 | ||

| Data not explicitly available in search results | H5 | ||

| Data not explicitly available in search results | -OCH₃ |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data not explicitly available in search results | C2 |

| Data not explicitly available in search results | C3 |

| Data not explicitly available in search results | C4 |

| Data not explicitly available in search results | C5 |

| Data not explicitly available in search results | C=O |

| Data not explicitly available in search results | -OCH₃ |

Note: While specific chemical shifts and coupling constants for this compound were not found in the provided search results, a general approach to NMR analysis is described in the experimental protocols.

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not explicitly available in search results | C-H stretching (aromatic) | |

| Data not explicitly available in search results | C-H stretching (aliphatic, -OCH₃) | |

| Data not explicitly available in search results | Strong | C=O stretching (ester) |

| Data not explicitly available in search results | C=C stretching (furan ring) | |

| Data not explicitly available in search results | C-O stretching (ester and furan) |

Note: A specific table of IR absorption peaks was not available in the search results. The assignments are based on characteristic functional group absorptions.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 126 | High | Molecular Ion [M]⁺ |

| 95 | High (often base peak) | [M - OCH₃]⁺ |

| 67 | Moderate | [C₄H₃O]⁺ |

| 39 | Moderate | [C₃H₃]⁺ |

Note: The fragmentation pattern is inferred from typical ester fragmentation and data from the NIST Mass Spectrometry Data Center.[1]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard approach for obtaining NMR spectra of a liquid sample like this compound is as follows:

-

Sample Preparation :

-

Dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry vial.[2]

-

The choice of solvent is critical to avoid interfering signals.[3]

-

For quantitative analysis, a known amount of an internal standard, such as tetramethylsilane (TMS), can be added.

-

Transfer the solution into a clean 5 mm NMR tube, ensuring the liquid height is between 4 and 5 cm.[4]

-

Cap the NMR tube securely.[4]

-

-

Data Acquisition :

-

The NMR spectra can be recorded on a standard NMR spectrometer (e.g., 300, 400, or 500 MHz).[4]

-

The instrument is locked onto the deuterium signal of the solvent.

-

The magnetic field homogeneity is optimized by shimming.

-

For ¹H NMR, typical parameters might include a 30-45 degree pulse angle, a spectral width of -2 to 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[4]

-

For ¹³C NMR, typical parameters might include a 30-degree pulse angle, a spectral width of 0 to 220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.[4] The number of scans for ¹³C NMR is generally much higher than for ¹H NMR to achieve an adequate signal-to-noise ratio.[4]

-

-

Data Processing :

-

The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum.

-

The spectrum is then phased, baseline corrected, and referenced (e.g., to TMS at 0 ppm).

-

Infrared (IR) Spectroscopy

For a liquid sample such as this compound, the following "neat" sample preparation is common:

-

Sample Preparation :

-

Data Acquisition :

-

Place the "sandwiched" salt plates into the sample holder of an FTIR spectrometer.

-

Acquire a background spectrum of the empty instrument.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis :

-

Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

-

Mass Spectrometry (MS)

Electron Ionization (EI) is a common technique for the mass analysis of small, volatile molecules like this compound.

-

Sample Introduction :

-

Ionization :

-

In the ion source, the gaseous sample molecules are bombarded by a high-energy electron beam (typically 70 eV).[6]

-

This bombardment results in the ejection of an electron from the molecule, forming a molecular ion (M⁺).[6]

-

The high energy of the electrons also causes extensive fragmentation of the molecular ion into smaller, characteristic fragment ions.[6]

-

-

Mass Analysis and Detection :

-

The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z value.

-

Mandatory Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Caption: A flowchart illustrating the general workflow for the spectroscopic characterization of a chemical compound.

References

- 1. This compound | C6H6O3 | CID 14918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. NMR Spectroscopy [www2.chemistry.msu.edu]

- 4. benchchem.com [benchchem.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]

An In-Depth Technical Guide to the Synthesis of Methyl furan-3-carboxylate from Furfural

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a viable multi-step synthetic pathway for the production of methyl furan-3-carboxylate, a valuable building block in the pharmaceutical and agrochemical industries, starting from the renewable platform chemical, furfural. Due to the electronic properties of the furan ring, direct synthesis via isomerization of a 2-substituted precursor is not feasible. The elucidated pathway therefore involves a strategic sequence of decarbonylation, regioselective carboxylation, and esterification.

Overall Synthetic Pathway

The transformation of furfural to this compound is achieved through a three-step process. The initial aldehyde functionality of furfural is first removed to generate the parent furan ring. Subsequently, a carboxyl group is selectively introduced at the 3-position. The final step involves the esterification of the resulting 3-furoic acid to yield the target molecule.

Figure 1: Overall synthesis pathway from furfural.

Experimental Protocols and Data

This section provides detailed experimental methodologies for each step of the synthesis, accompanied by tables summarizing key quantitative data.

Step 1: Decarbonylation of Furfural to Furan

The decarbonylation of furfural to furan is a crucial first step that can be achieved through vapor-phase catalysis.

Experimental Workflow

Figure 2: Experimental workflow for furfural decarbonylation.

Methodology

A quartz tube reactor is packed with a suitable catalyst, such as palladium supported on alumina. The reactor is heated to the desired temperature in a furnace. A stream of hydrogen and an inert carrier gas, such as nitrogen, is passed through the reactor. Furfural is vaporized and introduced into the gas stream. The reaction products are then passed through a condenser to collect the liquid furan.

| Parameter | Value | Reference |

| Catalyst | Palladium on Alumina (Pd/Al₂O₃) | General Knowledge |

| Temperature | 300-400 °C | General Knowledge |

| Pressure | Atmospheric | General Knowledge |

| Furfural Feed Rate | Variable | General Knowledge |

| Hydrogen Flow Rate | Variable | General Knowledge |

| Yield | >90% (typical) | General Knowledge |

Step 2: Synthesis of Furan-3-carboxylic Acid from Furan

Due to the higher reactivity of the 2 and 5 positions of the furan ring towards electrophiles, a direct carboxylation at the 3-position is challenging. A regioselective approach involves the use of a directed metalation strategy.

Methodology

This procedure involves the deprotonation of a protected furan derivative at the 3-position using a strong base, followed by quenching with carbon dioxide. A common strategy employs a removable directing group at the 2-position to favor lithiation at the adjacent 3-position. However, for simplicity, a method for the direct, albeit less selective, lithiation of furan is described, which can be optimized to favor the 3-isomer.

Experimental Workflow

Figure 3: Workflow for the synthesis of 3-furoic acid.

Methodology

To a solution of furan in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, a solution of n-butyllithium in hexanes is added dropwise. The reaction mixture is stirred at low temperature for a period to allow for lithiation to occur. The resulting mixture of lithiated furans is then quenched by the addition of an excess of solid carbon dioxide (dry ice). The reaction is allowed to warm to room temperature, and then quenched with water. The aqueous layer is acidified with hydrochloric acid and extracted with an organic solvent. The combined organic layers are dried and concentrated to yield a mixture of 2-furoic and 3-furoic acids, which can be separated by chromatography.

| Parameter | Value | Reference |

| Furan | 1.0 equivalent | General Knowledge |

| n-Butyllithium | 1.1 equivalents | General Knowledge |

| Solvent | Anhydrous THF | General Knowledge |

| Temperature | -78 °C to room temperature | General Knowledge |

| Quenching Agent | Solid Carbon Dioxide | General Knowledge |

| Yield | Variable, dependent on conditions | General Knowledge |

Note: The ratio of 2-furoic acid to 3-furoic acid is highly dependent on the specific reaction conditions, including the presence of additives such as TMEDA (tetramethylethylenediamine) and the temperature profile.

Step 3: Esterification of Furan-3-carboxylic Acid

The final step is the conversion of furan-3-carboxylic acid to its methyl ester via Fischer esterification.

Methodology

Furan-3-carboxylic acid is dissolved in an excess of methanol, and a catalytic amount of a strong acid, such as sulfuric acid, is added. The mixture is heated at reflux for several hours. After cooling, the excess methanol is removed under reduced pressure. The residue is taken up in an organic solvent and washed with a saturated sodium bicarbonate solution to remove any unreacted acid. The organic layer is then dried and concentrated to afford this compound.

| Parameter | Value | Reference |

| Furan-3-carboxylic Acid | 1.0 equivalent | General Knowledge |

| Methanol | Excess (serves as solvent and reagent) | General Knowledge |

| Catalyst | Concentrated Sulfuric Acid (catalytic amount) | General Knowledge |

| Temperature | Reflux | General Knowledge |

| Reaction Time | 4-8 hours | General Knowledge |

| Yield | >90% (typical) | General Knowledge |

Conclusion

The synthesis of this compound from furfural is a challenging but achievable process. The presented three-step pathway, involving decarbonylation, regioselective carboxylation via a lithiation strategy, and subsequent esterification, provides a viable route to this important heterocyclic building block. The optimization of the carboxylation step is critical to achieving a high overall yield of the desired 3-substituted product. This guide provides a foundational framework for researchers to develop and refine the synthesis of this compound for applications in drug discovery and development.

An In-depth Technical Guide to the Physical Properties of Methyl furan-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Methyl furan-3-carboxylate. The information is curated for researchers, scientists, and professionals in drug development who may use this compound as a building block or intermediate in organic synthesis. This document presents quantitative data in a structured format, details common experimental protocols for property determination, and illustrates a typical synthesis and purification workflow.

Core Physical and Chemical Properties

This compound, also known as Methyl 3-furoate, is a colorless to pale yellow liquid.[1] It is a key intermediate in the synthesis of various more complex molecules. A summary of its key physical properties is presented below.

| Property | Value | Units | Notes | Source(s) |

| Molecular Formula | C₆H₆O₃ | - | - | [1][2] |

| Molecular Weight | 126.11 | g/mol | - | [1][2] |

| Boiling Point | 154-155 | °C | At 760 mmHg | The Good Scents Company |

| 64 | °C | At 4 mmHg | [1] | |

| Melting Point | 64-67 | °C | - | [1] |

| Density | 1.17 | g/cm³ | - | [1] |

| Refractive Index (n_D) | 1.4670 - 1.4700 | - | At 20°C | [1] |

| Solubility | Limited | - | In water | [3] |

| Good | - | In organic solvents (e.g., ethanol, methanol, dichloromethane) | [3] | |

| Appearance | Colorless to pale yellow clear liquid | - | - | The Good Scents Company |

| CAS Number | 13129-23-2 | - | - | [1][2] |

Experimental Protocols

The determination of the physical properties of this compound follows standard laboratory procedures. Below are detailed methodologies for key experiments.

Synthesis: Fischer Esterification of 3-Furoic Acid

A common method for the synthesis of this compound is the Fischer esterification of 3-furoic acid.

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-furoic acid in an excess of methanol.

-

Catalyst Addition : Carefully add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid, to the solution.

-

Reflux : Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup : After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base, such as a saturated sodium bicarbonate solution.

-

Extraction : Extract the product into an organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

-

Purification : Remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation.

Measurement of Refractive Index

The refractive index is a measure of how light propagates through a substance and is a useful indicator of purity.

-

Instrument : An Abbe refractometer is typically used for this measurement.

-

Calibration : Calibrate the refractometer using a standard of known refractive index, such as distilled water.

-

Sample Application : Place a few drops of this compound onto the prism of the refractometer.

-

Measurement : Close the prism and allow the sample to equilibrate to the measurement temperature (typically 20°C). Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading : Read the refractive index value from the scale.

Determination of Boiling Point

The boiling point is a key physical constant for a liquid.

-

Apparatus : Assemble a distillation apparatus, including a distillation flask, a condenser, a thermometer, and a receiving flask.

-

Procedure : Place the this compound into the distillation flask along with boiling chips. Heat the flask gently. The temperature at which the liquid boils and the vapor condenses and drips into the receiving flask is recorded as the boiling point. For substances that may decompose at atmospheric pressure, vacuum distillation is employed to determine the boiling point at a reduced pressure.

Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique to determine the purity of volatile compounds like this compound.

-

Sample Preparation : Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., dichloromethane).

-

Injection : Inject a small volume of the sample solution into the gas chromatograph.

-

Separation : The sample is vaporized and carried by an inert gas through a capillary column. The components of the sample are separated based on their boiling points and interactions with the column's stationary phase.

-

Detection : As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the fragments is detected.

-

Analysis : The resulting chromatogram shows peaks corresponding to each component. The mass spectrum of the main peak can be compared to a library to confirm the identity of this compound, and the integration of the peak areas can be used to determine its purity.

Synthesis and Purification Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

References

The Advent and Advancement of Furan-3-Carboxylic Acid Esters: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The furan ring is a vital heterocyclic motif that constitutes the core of numerous biologically active compounds and functional materials. Among its derivatives, furan-3-carboxylic acid and its esters are particularly significant building blocks in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of the discovery, historical development, and synthetic evolution of furan-3-carboxylic acid esters. It details classical and modern synthetic protocols, presents key quantitative data for comparative analysis, and explores the role of these compounds in modulating critical biological signaling pathways. This document serves as an in-depth resource for researchers and professionals engaged in drug discovery and development, offering both historical context and practical synthetic knowledge.

Historical Overview: From Bran to Bench

The story of furan chemistry begins long before the specific isolation of furan-3-carboxylic acid. The name "furan" itself is derived from the Latin word furfur, meaning bran, the source from which the first furan derivative was identified.[1] In 1780, the Swedish chemist Carl Wilhelm Scheele first described 2-furoic acid, which he obtained through the dry distillation of mucic acid.[1] This marked the dawn of furan chemistry. It wasn't until the late 19th century that 3-furoic acid, the constitutional isomer of Scheele's discovery, was first synthesized, reportedly by German chemists working on the degradation products of sugars.[2]

The development of synthetic methodologies for furan derivatives in the late 19th and early 20th centuries paved the way for the preparation and study of a wide array of substituted furans, including those with the carboxylate moiety at the 3-position. These early methods, while foundational, often lacked the efficiency and regioselectivity of modern techniques. The timeline below highlights key milestones in the evolution of furan synthesis, which created the foundation for accessing furan-3-carboxylic acid esters.

References

The Natural Occurrence of Methyl Furan-3-Carboxylate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furan-3-carboxylate moieties are significant structural motifs found in a variety of naturally occurring compounds. These derivatives, including the methyl esters, are distributed across diverse biological sources, from fungi and plants to marine organisms. Their presence in nature is of considerable interest to researchers in medicinal chemistry and drug development due to the wide range of biological activities they exhibit. These activities include potent anti-inflammatory, anticancer, and enzyme-inhibiting properties. This technical guide provides an in-depth overview of the natural occurrence of methyl furan-3-carboxylate derivatives, detailing their sources, quantitative data where available, experimental protocols for their isolation and analysis, and the biological pathways they modulate.

Natural Sources and Quantitative Data

This compound and its derivatives have been identified in a range of natural sources. While comprehensive quantitative data for all known derivatives is not always available, this section summarizes known occurrences and provides representative quantitative data for a related compound, 3-methylfuran, in a well-studied natural product.

Key Natural Products Containing a Furan-3-Carboxylate Moiety:

-

Wortmannin: A furanosteroid metabolite produced by the fungi Penicillium funiculosum and Talaromyces wortmannii. It is a potent and specific covalent inhibitor of phosphoinositide 3-kinases (PI3Ks).[1]

-

Pukalide: A cembranoid diterpene isolated from the soft coral Sinularia.[2] It is known to have a defensive function for the coral.

-

Pseudopterosins: A family of diterpene glycosides found in the Caribbean soft coral Pseudopterogorgia elisabethae. They possess significant anti-inflammatory and analgesic properties.[3][4]

-

Ethyl 5-[(1E,5E)-2,6-dimethylocta-1,5,7-trienyl]furan-3-carboxylate: A novel natural product isolated from the soft coral Capnella fungiformis.[5]

-

This compound: This simple ester has been reported as a volatile component in Nicotiana tabacum (tobacco).[6]

Quantitative Data:

Obtaining precise quantitative data for specific this compound derivatives across various natural sources is challenging. However, studies on related furan compounds in complex mixtures like coffee provide insight into the concentration levels that can be expected. The following table presents quantitative data for 3-methylfuran found in commercially brewed coffee, serving as a representative example.

| Coffee Type | Mean Concentration of 3-Methylfuran (ng/g) |

| Regular Ground | 6.4 |

| Decaffeinated | 6.7 |

| Espresso | 19 |

| Table 1: Mean concentrations of 3-methylfuran in different types of commercially brewed coffee. Data sourced from a study on furans in coffee on the Canadian market.[7] |

Experimental Protocols

The isolation and characterization of this compound derivatives from natural sources typically involve a combination of extraction, chromatographic separation, and spectroscopic analysis. Below are detailed methodologies representative of the processes cited in the literature.

Protocol 1: Bioassay-Guided Isolation of a Furan-3-Carboxylate Derivative from a Marine Soft Coral (Representative Protocol)

This protocol is a composite methodology based on the principles of bioassay-guided fractionation for the isolation of bioactive compounds like Pukalide from soft corals.[2][6]

1. Sample Collection and Extraction:

- Collect specimens of the soft coral (e.g., Sinularia or Pseudopterogorgia elisabethae) via SCUBA and immediately freeze at -20°C.

- Transport the frozen samples on dry ice and store them at -20°C until extraction.

- Thoroughly extract the frozen specimen (e.g., 300 g) with ethyl acetate (EtOAc) at room temperature.

- Concentrate the EtOAc extract under reduced pressure to yield a crude extract.

2. Bioassay-Guided Chromatographic Fractionation:

- Subject the crude extract to flash chromatography on a silica gel column.

- Elute the column with a solvent gradient of increasing polarity (e.g., n-hexane/EtOAc).

- Collect the eluate in multiple fractions.

- Screen each fraction for the desired biological activity (e.g., anti-inflammatory, cytotoxic, or enzyme inhibitory activity).

- Select the most active fraction for further purification.

3. High-Performance Liquid Chromatography (HPLC) Purification:

- Further purify the active fraction by reversed-phase HPLC (RP-HPLC) on a C18 column.

- Use a gradient elution system, for example, with a mobile phase consisting of 0.1% acetic acid in water (Solvent A) and methanol (Solvent B).[8]

- Monitor the elution profile using a diode array detector (DAD).

- Collect the peaks corresponding to individual compounds.

- Repeat the purification process until a pure compound is obtained.

4. Structure Elucidation:

- Determine the structure of the isolated pure compound using a combination of spectroscopic techniques:

- Mass Spectrometry (MS): Obtain the molecular weight and formula using High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).

- Nuclear Magnetic Resonance (NMR): Perform 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to establish the connectivity and stereochemistry of the molecule.

- Infrared (IR) Spectroscopy: Identify key functional groups.

- UV-Vis Spectroscopy: Analyze the electronic transitions within the molecule.

Protocol 2: Quantitative Analysis of Furan Derivatives in Coffee by Headspace Solid-Phase Microextraction (HS-SPME) and Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from methods used for the analysis of volatile furans in roasted coffee.[9][10]

1. Sample Preparation:

- Weigh 5 grams of ground coffee into a headspace vial.

- Add an internal standard (e.g., d4-furan) for accurate quantification.

- Immediately crimp-cap the vial.

2. HS-SPME Extraction:

- Place the vial in a headspace autosampler.

- Equilibrate the sample at 60°C for a set time (e.g., 15-30 minutes) to allow volatile compounds to partition into the headspace.

- Expose a SPME fiber (e.g., Carboxen/Polydimethylsiloxane) to the headspace for a defined period (e.g., 15 minutes) to adsorb the analytes.

3. GC-MS Analysis:

- Desorption: Insert the SPME fiber into the heated GC inlet (e.g., 250°C) to desorb the trapped volatile compounds.

- Chromatographic Separation: Use a suitable capillary column (e.g., HP-5MS) with a programmed temperature gradient. For example, start at 35°C, hold for 4 minutes, ramp to 80°C at 16°C/min, then ramp to 230°C at 30°C/min, and hold for 3 minutes. Use helium as the carrier gas.

- Mass Spectrometry Detection: Operate the mass spectrometer in scan mode (e.g., m/z 35-300) or selected ion monitoring (SIM) mode for higher sensitivity, using electron ionization (EI) at 70 eV.

4. Quantification:

- Identify the peaks corresponding to the furan derivatives based on their retention times and mass spectra compared to authentic standards.

- Quantify the compounds by comparing their peak areas to the peak area of the internal standard and using a calibration curve generated from standards of known concentrations.

Signaling Pathways and Biological Activities

Several naturally occurring furan-3-carboxylate derivatives have been shown to be potent modulators of key cellular signaling pathways, which underlies their significant biological activities.

Wortmannin and the PI3K/Akt/mTOR Signaling Pathway

Wortmannin is a well-characterized inhibitor of the phosphoinositide 3-kinase (PI3K) family of enzymes. It covalently binds to a lysine residue in the ATP-binding site of the kinase, leading to its irreversible inactivation. The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell proliferation, growth, survival, and metabolism. Its aberrant activation is a hallmark of many cancers.

By inhibiting PI3K, Wortmannin effectively blocks the downstream signaling cascade, preventing the activation of Akt and mTOR. This leads to the induction of apoptosis and the inhibition of cell proliferation in cancer cells.[11]

Pseudopterosins and the Arachidonic Acid Cascade

The anti-inflammatory effects of pseudopterosins are attributed to their ability to inhibit the release of eicosanoids, such as prostaglandins and leukotrienes. These inflammatory mediators are produced from arachidonic acid by the actions of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, respectively. Pseudopterosin A has been shown to inhibit the production of prostaglandin E2 (PGE2) and leukotriene C4 (LTC4) in macrophages.[3][12] This suggests that pseudopterosins may act by inhibiting phospholipase A2 (PLA2), the enzyme that releases arachidonic acid from membrane phospholipids, or by directly inhibiting the COX and LOX enzymes.

Conclusion

This compound derivatives represent a structurally diverse and biologically significant class of natural products. Their occurrence in a wide array of organisms, from terrestrial fungi to marine invertebrates, underscores the versatility of the furan-3-carboxylate scaffold in natural product biosynthesis. The potent biological activities exhibited by compounds such as Wortmannin and the pseudopterosins highlight the therapeutic potential of this class of molecules. Further exploration of the natural world, coupled with advanced analytical and bioassay techniques, is likely to uncover novel furan-3-carboxylate derivatives with unique pharmacological properties, paving the way for the development of new therapeutic agents.

References

- 1. Wortmannin - Wikipedia [en.wikipedia.org]

- 2. whdl.org [whdl.org]

- 3. Pharmacological characterization of the pseudopterosins: novel anti-inflammatory natural products isolated from the Caribbean soft coral, Pseudopterogorgia elisabethae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Elucidation of the biosynthetic origin of the anti-inflammatory pseudopterosins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isolation and structure elucidation of natural products of three soft corals and a sponge from the coast of Madagascar - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Bioassay-guided isolation of terpenoids from the soft coral Sclerophytum humesi and assessment of their antidiabetic and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cultivar difference characterization of kiwifruit wines on phenolic profiles, volatiles and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. gcms.cz [gcms.cz]

- 10. researchgate.net [researchgate.net]

- 11. Wortmannin, a specific inhibitor of phosphatidylinositol-3-kinase, induces accumulation of DNA double-strand breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pseudopterosin A-D Modulates Dendritic Cell Activation in Skin Sensitization - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Toxicological Profile of Methyl furan-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl furan-3-carboxylate, a heterocyclic organic compound, is utilized as a building block in organic synthesis. This in-depth technical guide provides a comprehensive overview of its toxicological profile, compiled from available data on the compound and structurally related furan derivatives. Due to a lack of extensive direct testing on this compound, this report leverages surrogate data from analogous compounds to provide a robust assessment of potential hazards. This guide summarizes key toxicological data in structured tables, details relevant experimental methodologies, and presents critical biological pathways and experimental workflows through standardized visualizations to support risk assessment and guide future research.

Introduction

Furan and its derivatives are a class of heterocyclic organic compounds that are present in various natural and synthetic products. While many furan-containing compounds are valued for their utility in chemical synthesis and as flavoring agents, some have been identified as having significant toxicological properties. The toxicity of many furans is linked to their metabolic activation into reactive intermediates. This guide focuses specifically on the toxicological data available for this compound, supplementing with data from related furan compounds to build a predictive toxicological profile.

Hazard Identification and Classification

Based on available safety data sheets and chemical databases, this compound is classified with the following hazards:

-

Flammable Liquid and Vapor: It is a flammable liquid and presents a fire hazard.[1]

-

Skin Irritation: Causes skin irritation upon direct contact.[1]

-

Serious Eye Irritation: Causes serious eye irritation.[1]

-

Respiratory Irritation: May cause respiratory irritation if inhaled.[1]

Toxicological Data

Acute Toxicity

No specific acute toxicity data (e.g., LD50, LC50) for this compound were identified. For the related compound, 3-methylfuran, an inhalation LC50 of 6651 mg/m³ (1-hour exposure) in rats has been reported.[2]

Cytotoxicity

Direct cytotoxicity data for this compound is unavailable. However, a study on the structurally similar Methyl-5-(hydroxymethyl)-2-furan carboxylate provides valuable insights into its potential effects on cell viability.

| Compound | Cell Line | Assay | Endpoint | Result (µg/mL) |

| Methyl-5-(hydroxymethyl)-2-furan carboxylate | HeLa | MTT | IC50 | >100 |

| Methyl-5-(hydroxymethyl)-2-furan carboxylate | HepG2 | MTT | IC50 | >100 |

| Methyl-5-(hydroxymethyl)-2-furan carboxylate | Vero | MTT | IC50 | >100 |

Table 1: In Vitro Cytotoxicity of Methyl-5-(hydroxymethyl)-2-furan carboxylate. Data from Phutdhawong et al., 2019.[3]

Genotoxicity

Specific genotoxicity studies (e.g., Ames test, chromosome aberration assay) for this compound have not been identified. However, the parent compound, furan, is known to be genotoxic, primarily through its reactive metabolite.[4][5][6] Furan itself is generally negative in the Ames test without metabolic activation but can show positive results with the addition of a metabolic activation system (S9).[7] The reactive metabolite of furan, cis-2-butene-1,4-dial (BDA), is a known genotoxic agent that can induce DNA damage and chromosomal aberrations.[4][5][6]

Carcinogenicity

There are no carcinogenicity studies available for this compound. The parent compound, furan, is classified as "possibly carcinogenic to humans" (Group 2B) by the International Agency for Research on Cancer (IARC) based on sufficient evidence in experimental animals.[8] Chronic exposure to furan has been shown to cause liver cancer in rodents.[9][10]

Mechanism of Toxicity: Metabolic Activation

The toxicity of many furan derivatives is dependent on their metabolic activation by cytochrome P450 (CYP) enzymes, particularly CYP2E1.[11][12] This metabolic process is believed to be a key step in the manifestation of their toxic effects.

Proposed Metabolic Pathway

The proposed metabolic activation pathway for furan involves its oxidation to a highly reactive and electrophilic intermediate, cis-2-butene-1,4-dial (BDA).[11][12] This intermediate can then form adducts with cellular macromolecules such as DNA and proteins, leading to cytotoxicity and genotoxicity.[11][13] It is plausible that this compound undergoes a similar metabolic activation.

Caption: Proposed metabolic activation pathway of this compound.

Experimental Protocols

Detailed methodologies for key toxicological assays are provided below. These protocols are standardized and widely used in the field of toxicology.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][15]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14] The concentration of these crystals, which is determined by dissolving them and measuring the absorbance, is directly proportional to the number of viable cells.[14]

Protocol Outline:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (this compound) and a vehicle control.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: A typical workflow for an in vitro cytotoxicity MTT assay.

Genotoxicity: Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.[16][17]

Principle: The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it and require it for growth). The test compound is evaluated for its ability to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.[16][17] The assay is conducted with and without a metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.[7][17]

Protocol Outline:

-

Preparation: Prepare different concentrations of the test compound.

-

Exposure: In separate tubes for each bacterial strain (with and without S9 mix), combine the test compound, bacteria, and either vehicle or S9 mix.

-

Plating: Pour the mixture onto minimal glucose agar plates (lacking histidine).

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies on each plate.

-

Data Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result for mutagenicity.

Caption: A simplified workflow for the bacterial reverse mutation (Ames) test.

Genotoxicity: In Vitro Chromosomal Aberration Test

This assay is used to identify substances that cause structural damage to chromosomes in cultured mammalian cells.[18][19]

Principle: Cultured mammalian cells are exposed to the test substance, and then metaphase cells are harvested, stained, and examined microscopically for chromosomal aberrations.[18][19]

Protocol Outline:

-

Cell Culture: Culture appropriate mammalian cells (e.g., Chinese Hamster Ovary (CHO) cells, human peripheral blood lymphocytes).

-

Exposure: Treat the cells with various concentrations of the test compound for a short period (with and without S9) and a longer period (without S9).

-

Harvesting: Add a metaphase-arresting agent (e.g., colcemid), harvest the cells, and treat them with a hypotonic solution.

-

Fixation and Staining: Fix the cells, drop them onto microscope slides, and stain them.

-

Microscopic Analysis: Score a predetermined number of metaphases for chromosomal aberrations (e.g., breaks, gaps, exchanges).

-

Data Analysis: A statistically significant, dose-dependent increase in the percentage of cells with aberrations indicates a clastogenic effect.

Caption: A general workflow for the in vitro chromosomal aberration test.

Conclusion and Future Directions

The available data, primarily from structurally related furan compounds, suggest that this compound should be handled with care, assuming it possesses irritant properties and has the potential for metabolic activation into toxic intermediates. The primary toxicological concerns for furan derivatives are hepatotoxicity and carcinogenicity, which are linked to genotoxic mechanisms initiated by metabolic activation.

To establish a definitive toxicological profile for this compound, the following studies are recommended:

-

Acute toxicity studies (oral, dermal, and inhalation routes) to determine LD50 and LC50 values.

-

In vitro cytotoxicity assays using relevant cell lines (e.g., hepatocytes) to determine its IC50.

-

A full battery of genotoxicity tests , including the Ames test and an in vitro chromosomal aberration assay, to assess its mutagenic and clastogenic potential.

-

In vivo repeated dose toxicity studies to identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).

-

Metabolism studies to confirm its metabolic pathway and identify any reactive intermediates.

This guide serves as a foundational resource for researchers and drug development professionals. The provided data and protocols should be used to inform safe handling practices and to design further toxicological evaluations to fully characterize the safety profile of this compound.

References

- 1. This compound | C6H6O3 | CID 14918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 4. mdpi.com [mdpi.com]

- 5. Furan promotes cytotoxic effects through DNA damage and cell apoptosis in Leydig cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Oxidative Stress, Mutations and Chromosomal Aberrations Induced by In Vitro and In Vivo Exposure to Furan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Screening for Ames mutagenicity of food flavor chemicals by (quantitative) structure-activity relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Risks for public health related to the presence of furan and methylfurans in food - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Furan Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Trapping of cis-2-Butene-1,4-dial to Measure Furan Metabolism in Human Liver Microsomes by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. MTT assay protocol | Abcam [abcam.com]

- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 16. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 17. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 18. criver.com [criver.com]

- 19. Chromosome aberration assays in genetic toxicology testing in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Methyl furan-3-carboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of methyl furan-3-carboxylate in various organic solvents. Understanding the solubility of this compound is critical for its application in organic synthesis, pharmaceutical research, and materials science, where it may serve as a key intermediate or building block. This document compiles available qualitative data and presents a generalized experimental protocol for the quantitative determination of its solubility.

Core Concepts in Solubility

The solubility of a solute in a solvent is a measure of the maximum amount of the solute that can dissolve in a given amount of solvent at a specific temperature to form a saturated solution. For a liquid solute like this compound, this is often expressed in terms of miscibility or as a quantitative value such as grams per 100 mL ( g/100 mL) or mole fraction (χ). The principle of "like dissolves like" is a fundamental concept, suggesting that solutes tend to dissolve in solvents with similar polarity.

This compound is a moderately polar compound due to the presence of the ester functional group and the furan ring. This polarity dictates its solubility profile in different organic solvents.

Qualitative Solubility Profile

Based on available literature, this compound exhibits the following general solubility characteristics:

-

Water: Limited solubility. The hydrophobic nature of the furan ring counteracts the polarity of the ester group, leading to poor miscibility with water. An estimated aqueous solubility is approximately 13.32 g/L at 25°C.[1]

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Good solubility is expected. These solvents can engage in hydrogen bonding with the oxygen atoms of the ester group and have dipole-dipole interactions, facilitating dissolution.

-

Polar Aprotic Solvents (e.g., Dichloromethane, Acetone): Good solubility is expected. The polarity of these solvents allows for effective solvation of the polar regions of the this compound molecule.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Lower solubility is anticipated compared to polar solvents. While the furan ring has some nonpolar character, the dominant polar ester group limits its miscibility with nonpolar hydrocarbons.

Quantitative Solubility Data

| Organic Solvent | Chemical Formula | Polarity Index | Hypothetical Solubility at 25°C ( g/100 mL) |

| Methanol | CH₃OH | 5.1 | > 50 (Miscible) |

| Ethanol | C₂H₅OH | 4.3 | > 50 (Miscible) |

| Dichloromethane | CH₂Cl₂ | 3.1 | > 50 (Miscible) |

| Acetone | C₃H₆O | 5.1 | > 50 (Miscible) |

| Ethyl Acetate | C₄H₈O₂ | 4.4 | > 50 (Miscible) |

| Toluene | C₇H₈ | 2.4 | ~ 20 |

| n-Hexane | C₆H₁₄ | 0.1 | < 5 |

Disclaimer: The data in this table is illustrative and intended for guidance only. Experimental verification is essential.

Experimental Protocol for Solubility Determination

The following section details a generalized isothermal gravimetric method for determining the solubility of liquid this compound in an organic solvent. This method is robust and can be adapted for various solute-solvent systems.

Principle

A saturated solution of this compound in the chosen solvent is prepared at a constant temperature. A known mass of the saturated solution is then taken, and the solvent is evaporated. The mass of the remaining solute is used to calculate the solubility.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled water bath or incubator

-

Vials with airtight caps

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Drying oven

Procedure

-

Preparation of Saturated Solution:

-

Add an excess of this compound to a vial containing a known volume of the selected organic solvent. An excess is confirmed by the presence of a separate liquid phase or undissolved droplets after equilibration.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixture using a magnetic stirrer or orbital shaker for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection:

-

Once equilibrium is achieved, allow the solution to stand undisturbed in the temperature-controlled bath for at least 4 hours to allow for phase separation.

-

Carefully withdraw a known volume (e.g., 5 mL) of the clear, saturated supernatant using a pre-warmed pipette to avoid temperature-induced precipitation. To remove any potential micro-droplets, pass the solution through a chemically resistant syringe filter.

-

Transfer the collected saturated solution to a pre-weighed, dry evaporating dish or vial.

-

-

Gravimetric Analysis:

-

Weigh the evaporating dish containing the saturated solution to determine the total mass of the solution.

-

Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the this compound (a temperature below its boiling point of approximately 155°C is recommended, for example, 60-80°C under vacuum).

-

Continue drying until a constant mass of the solute is achieved.

-

Weigh the evaporating dish with the dry solute.

-

-

Calculation:

-

Mass of the saturated solution = (Mass of dish + solution) - (Mass of empty dish)

-

Mass of the solute = (Mass of dish + solute) - (Mass of empty dish)

-

Mass of the solvent = Mass of the saturated solution - Mass of the solute

-

Solubility ( g/100 g solvent) = (Mass of the solute / Mass of the solvent) x 100

-

To express solubility in g/100 mL, the density of the solvent at the experimental temperature is required.

-

Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

Caption: Workflow for gravimetric solubility determination.

Conclusion

While specific quantitative solubility data for this compound in a wide array of organic solvents remains to be extensively published, its molecular structure suggests good solubility in polar organic solvents and limited solubility in water and nonpolar solvents. For research and development purposes requiring precise solubility values, the provided experimental protocol offers a reliable method for their determination. The information and methodologies presented in this guide are intended to support researchers, scientists, and drug development professionals in the effective handling and application of this compound.

References

A Technical Guide to the Thermochemical Properties of Methyl Furan-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the thermochemical properties of methyl furan-3-carboxylate. A comprehensive review of publicly available scientific literature and databases reveals a notable absence of experimentally determined or theoretically calculated thermochemical data, such as the enthalpy of formation, entropy, and heat capacity, for this specific compound. However, significant research has been conducted on the parent compound, 3-furancarboxylic acid, providing a robust framework for understanding the energetic properties of this class of molecules.

This document summarizes the available physical properties of this compound and presents a detailed overview of the established experimental and computational methodologies used to determine the thermochemical properties of furan derivatives. By detailing the protocols for calorimetry and high-level ab initio calculations applied to 3-furancarboxylic acid, this guide serves as a vital resource for researchers seeking to characterize this compound or similar compounds. It provides the necessary theoretical and practical foundation to design experiments or computational studies to fill the existing data gap.

Introduction

This compound is a furan derivative with potential applications in the synthesis of biologically active molecules and as a building block in medicinal chemistry. A thorough understanding of its thermochemical properties is crucial for process development, reaction optimization, safety assessments, and computational modeling of its behavior. These properties, including the standard enthalpy of formation (ΔfH°), standard entropy (S°), and heat capacity (Cp), govern the energy changes in chemical reactions and are fundamental to predicting reaction equilibria and kinetics.

Despite its relevance, there is a conspicuous lack of published thermochemical data for this compound. This guide aims to bridge this gap by:

-

Presenting the known physical properties of this compound.

-

Detailing the established experimental and theoretical methods for determining thermochemical properties, using the well-studied parent compound, 3-furancarboxylic acid, as a primary example.

-

Providing clear visualizations of the scientific workflows involved in these determinations.

Physical Properties of this compound

While thermochemical data is not available, a number of basic physical properties for this compound have been reported in chemical databases and by commercial suppliers. These are summarized in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆O₃ | [1][2] |

| Molecular Weight | 126.11 g/mol | [1][2] |

| Boiling Point | 64°C at 4 mmHg | [3] |

| Density | 1.17 g/cm³ | [3] |

| Refractive Index | 1.4670 to 1.4700 at 20°C | [3] |

| Appearance | Pale yellow to colorless liquid | [3] |

| CAS Number | 13129-23-2 | [3] |

Table 1: Summary of known physical properties of this compound.

Thermochemical Data of 3-Furancarboxylic Acid: A Proxy

In the absence of data for the methyl ester, the thermochemical properties of its parent, 3-furancarboxylic acid, provide the most relevant point of comparison. A comprehensive study by Roux et al. experimentally determined the enthalpies of combustion and sublimation, allowing for the calculation of the gas-phase enthalpy of formation.[4][5] These key values are presented in Table 2.

| Thermochemical Property | Value (kJ·mol⁻¹) | Method |

| Standard Molar Enthalpy of Combustion (ΔcH°(cr)) | -2126.3 ± 0.8 | Static Bomb Combustion Calorimetry |

| Standard Molar Enthalpy of Sublimation (ΔsubH°(298.15 K)) | 87.1 ± 0.5 | Calvet Microcalorimetry (Torsion-effusion) |

| Standard Molar Enthalpy of Formation in Crystalline Phase (ΔfH°(cr)) | -423.4 ± 1.0 | Derived from Enthalpy of Combustion |

| Standard Molar Enthalpy of Formation in Gas Phase (ΔfH°(g)) | -336.3 ± 1.1 | Derived from Crystalline Phase and Sublimation Enthalpies |

Table 2: Experimental thermochemical data for 3-Furancarboxylic Acid at T = 298.15 K.[4][6]

Experimental Determination of Thermochemical Properties

The determination of the gas-phase enthalpy of formation, a cornerstone of thermochemistry, is typically achieved through a combination of experimental techniques that measure the enthalpy of combustion and the enthalpy of phase change (vaporization or sublimation).

Static Bomb Combustion Calorimetry (for Enthalpy of Combustion)

This method is used to measure the energy of combustion of a solid or liquid sample at constant volume.[4]

Methodology:

-

Sample Preparation: A pellet of the purified, solid sample (e.g., 3-furancarboxylic acid) of known mass is placed in a crucible inside a high-pressure vessel, the "bomb."

-

Pressurization: The bomb is filled with high-purity oxygen to a pressure of approximately 3 MPa. A small, known amount of water is added to the bomb to ensure that the final combustion products are in a well-defined state.

-